molecular formula C10H16N2O B13303089 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13303089
M. Wt: 180.25 g/mol
InChI Key: ZSAWPAKGGBAUTG-UHFFFAOYSA-N
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Description

5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is part of the dihydropyridinone family, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its butyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-amino-1-butyl-6-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-3-4-7-12-8(2)9(11)5-6-10(12)13/h5-6H,3-4,7,11H2,1-2H3

InChI Key

ZSAWPAKGGBAUTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=CC1=O)N)C

Origin of Product

United States

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